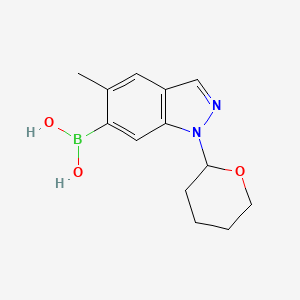

(5-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl)boronic acid

Descripción

Overview of (5-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl)boronic Acid

(5-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl)boronic acid (CAS: 2096334-81-3) is a heterocyclic boronic acid derivative characterized by a fused indazole core modified with a tetrahydro-2H-pyran (THP) protecting group at the N1 position and a boronic acid functional group at the C6 position. Its molecular formula is $$ \text{C}{13}\text{H}{17}\text{BN}2\text{O}3 $$, with a molar mass of 260.10 g/mol. The THP group enhances the compound’s stability during synthetic processes, while the boronic acid moiety enables participation in cross-coupling reactions, such as Suzuki-Miyaura couplings, which are pivotal in constructing carbon-carbon bonds.

The compound’s crystalline structure and solubility profile (typically in polar aprotic solvents like dimethylformamide or tetrahydrofuran) make it suitable for advanced organic synthesis. Its boronic acid group exists in equilibrium between its trigonal planar hydrophobic form and tetrahedral hydrophilic form in aqueous solutions, a property critical for its reactivity in physiological or catalytic environments.

Significance of Indazole Boronic Acid Derivatives in Chemical and Materials Science

Indazole boronic acids occupy a unique niche in synthetic chemistry due to their dual functionality: the indazole scaffold provides a rigid aromatic system for molecular recognition, while the boronic acid group serves as a versatile handle for covalent modification. These derivatives are indispensable in:

- Medicinal Chemistry : As intermediates for kinase inhibitors, anti-cancer agents, and antiviral compounds. For example, indazole-6-boronic acid derivatives are precursors to purine and pyrrolo[2,3-d]pyrimidine analogs that inhibit tyrosine kinases.

- Materials Science : Boronic acid-functionalized indazoles contribute to stimuli-responsive polymers and hydrogels, leveraging their ability to bind diols (e.g., glucose) for applications in drug delivery or biosensing.

- Catalysis : The boronic acid group facilitates transition metal-catalyzed reactions, enabling efficient synthesis of biaryl structures in agrochemicals and electronic materials.

A comparative analysis of indazole boronic acid derivatives reveals distinct advantages of the THP-protected variant:

Rationale for Academic Study of the Compound

The academic interest in (5-methyl-THP-indazol-6-yl)boronic acid stems from three key factors:

- Synthetic Versatility : The THP group mitigates side reactions during cross-coupling, allowing precise functionalization of the indazole core. For instance, Pd-catalyzed couplings with aryl halides yield 7-arylated indazoles, which are pharmacophores in JAK/STAT inhibitors.

- Structural Tunability : Modifications at the C5 methyl group or THP moiety enable systematic exploration of steric and electronic effects on reactivity. Computational studies suggest that the methyl group enhances π-stacking interactions in drug-target complexes.

- Mechanistic Insights : The compound’s behavior in aqueous solutions (e.g., pH-dependent boronate formation) provides a model for studying boronic acid-diol interactions, which are central to glucose-sensing technologies.

Recent studies highlight its role in synthesizing bicyclic hydroxyphenylmethanone derivatives, which inhibit hydroxysteroid dehydrogenase—a target in hormone-dependent cancers.

Scope and Structure of the Research Outline

This research outline systematically explores the compound’s synthesis, physicochemical properties, and applications:

- Synthesis and Characterization : Detailed protocols for THP protection, boronic acid installation, and purity assessment via NMR/HPLC.

- Reactivity Profiles : Comparative analysis of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions using the compound.

- Applications : Case studies in kinase inhibitor development, polymer chemistry, and bioconjugation strategies.

Propiedades

IUPAC Name |

[5-methyl-1-(oxan-2-yl)indazol-6-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BN2O3/c1-9-6-10-8-15-16(13-4-2-3-5-19-13)12(10)7-11(9)14(17)18/h6-8,13,17-18H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUXWKNKXTGTVGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1C)C=NN2C3CCCCO3)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl)boronic acid typically involves multi-step organic synthesisThe reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is known for forming carbon-carbon bonds between boronic acids and halides .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

(5-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve mild to moderate temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce alcohols .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Antiviral Activity

Research has indicated that boronic acids can exhibit antiviral properties. The incorporation of the indazole structure into boronic acids has been explored for their potential as anti-virulence agents against pathogens such as Pseudomonas aeruginosa. Studies have shown that derivatives of indazole–quinolone hybrids, which may include compounds like (5-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl)boronic acid, can inhibit bacterial virulence factors, thus representing a novel therapeutic approach in combating infections .

1.2 Cancer Therapeutics

The boronic acid functional group is known for its ability to form reversible covalent bonds with diols, which can be exploited in the design of protease inhibitors. Such inhibitors are crucial in cancer therapy, as they can target specific pathways involved in tumor growth and metastasis. The indazole framework is also associated with various anticancer activities, making this compound a candidate for further investigation in oncology .

Organic Synthesis

2.1 Building Block in Synthesis

(5-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl)boronic acid serves as an important building block in organic synthesis. Its ability to participate in Suzuki-Miyaura cross-coupling reactions allows for the formation of carbon-carbon bonds, which is essential for constructing complex organic molecules. This reaction is particularly valuable in synthesizing pharmaceuticals and agrochemicals .

2.2 Functionalization of Aromatic Compounds

The presence of the boronic acid group facilitates the functionalization of aromatic systems through various coupling reactions. This property is beneficial for the development of new materials with tailored properties, including conductive polymers and advanced nanomaterials .

Case Studies

Mecanismo De Acción

The mechanism of action of (5-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors and other bioactive molecules . The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound’s structural analogs (Table 1) highlight variations in substituent positions and functional groups, which critically influence physicochemical properties and bioactivity.

Table 1: Structural Comparison of Key Analogs

| CAS No. | Compound Name | Structural Differences vs. Target Compound | Similarity Score |

|---|---|---|---|

| 1562245-02-6 | (1-(THP)-1H-indazol-5-yl)boronic acid | Boronic acid at position 5 (vs. 6); no methyl | 0.99 |

| 2096337-20-9 | (1-(THP)-1H-indazol-6-yl)boronic acid | Lacks methyl group at position 5 | 0.99 |

| 1310383-42-6 | (5-Methyl-1H-indazol-6-yl)boronic acid | No THP protecting group | 0.96 |

| 1245816-09-4 | (4-Methyl-1H-indazol-5-yl)boronic acid | Methyl at position 4; boronic acid at position 5 | 0.87 |

Key Observations

Positional Isomerism (CAS 1562245-02-6 vs. Target): The boronic acid group at position 5 (vs. However, the absence of the 5-methyl group may decrease lipophilicity, impacting membrane permeability .

Impact of THP Protection (CAS 1310383-42-6 vs. Target) :

Removal of the THP group (CAS 1310383-42-6) results in a 4% drop in structural similarity. The unprotected analog likely exhibits higher polarity, reducing solubility in organic solvents but improving bioavailability in aqueous environments .

Methyl Substitution Patterns (CAS 1245816-09-4 vs. This analog’s lower similarity score (0.87) underscores the critical role of substitution geometry .

Actividad Biológica

(5-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl)boronic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of an indazole core with a tetrahydropyran ring and a boronic acid functional group. Its molecular formula is with a molecular weight of approximately 225.09 g/mol. The presence of the boronic acid moiety is significant for its ability to interact with biological targets, particularly enzymes involved in cancer pathways.

Anticancer Properties

Research has indicated that compounds containing boronic acid groups can act as potent inhibitors of proteasomes and kinases, which are critical in cancer cell proliferation and survival. For example:

- Mechanism of Action : The boronic acid group can form reversible covalent bonds with the active site of proteasomes, inhibiting their function and leading to the accumulation of pro-apoptotic factors within cancer cells .

- Case Studies : In vitro studies have shown that (5-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl)boronic acid exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. Notably, it has demonstrated IC50 values in the low micromolar range, indicating significant potency .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- In Vitro Studies : Tests using agar diffusion methods revealed that (5-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl)boronic acid shows activity against both Gram-positive and Gram-negative bacteria. For instance, it exhibited notable inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the range of 10–50 µg/mL .

The biological activity of (5-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl)boronic acid can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as a competitive inhibitor for various enzymes involved in metabolic pathways associated with cancer progression.

- Disruption of Cellular Signaling : By interfering with signaling pathways such as PI3K/Akt and MAPK, it can induce apoptosis in malignant cells.

- Interaction with Bacterial Enzymes : The compound's structure allows it to bind to bacterial enzymes crucial for cell wall synthesis, thus inhibiting growth.

Research Findings

Q & A

Q. What is the role of the boronic acid group in the design of enzyme inhibitors, and how does it enhance pharmacological activity?

The boronic acid group acts as a reversible covalent warhead, enabling selective binding to active-site residues (e.g., serine in proteases). This enhances potency by stabilizing enzyme-inhibitor complexes through tetrahedral boronate intermediates. For example, boronic acid-containing proteasome inhibitors like bortezomib exhibit sub-nanomolar IC50 values due to this mechanism .

Q. How can researchers synthesize and purify boronic acid derivatives like this compound, given their inherent reactivity?

Synthesis typically involves multi-step routes with protective strategies. The tetrahydro-2H-pyran (THP) group in this compound likely serves as a protecting group for the indazole nitrogen, preventing undesired side reactions during boronic acid introduction. Final purification often requires chromatography under inert conditions due to boronic acid sensitivity to moisture and oxygen .

Q. What analytical techniques are critical for characterizing boronic acid-containing compounds?

Key methods include:

- NMR : To confirm boronic acid proton environments (e.g., δ ~7 ppm for aryl-B(OH)₂).

- HPLC-MS : For purity assessment and detection of boroxine formation (trimers formed via dehydration).

- X-ray crystallography : To resolve binding modes in enzyme co-crystal structures .

Advanced Research Questions

Q. How can non-specific secondary interactions compromise the selectivity of boronic acid-based glycoprotein sensors, and how are these mitigated experimentally?

Boronic acids bind diols in glycoproteins, but hydrophobic or electrostatic interactions with non-glycosylated regions can reduce specificity. Strategies include:

Q. What methodologies enable real-time monitoring of boronic acid-sugar binding kinetics, and how do these inform sensor design?

Stopped-flow fluorescence assays reveal kon values (e.g., D-fructose binding: ~10³ M⁻¹s⁻¹), showing binding equilibria are reached within seconds. This supports the use of boronic acids in rapid-response biosensors. Competitive displacement assays with redox-active polymers further enhance sensitivity for continuous glucose monitoring .

Q. How do structural modifications (e.g., THP group, methyl substituents) influence the compound’s pharmacokinetics and metabolic stability?

- THP group : Enhances lipophilicity, improving blood-brain barrier penetration but potentially increasing CYP450 metabolism.

- Methyl groups : Reduce oxidative metabolism at the indazole ring, prolonging half-life. In vitro microsomal stability assays (e.g., human liver microsomes + NADPH) are critical for evaluating these effects .

Q. What experimental approaches resolve contradictions between in vitro binding affinity and in vivo efficacy for boronic acid therapeutics?

Q. How can boronic acids be integrated into stimuli-responsive polymers for targeted drug delivery?

Controlled polymerization (e.g., ATRP) with protected boronic acid monomers (e.g., pinacol esters) enables synthesis of pH- or glucose-responsive copolymers. Post-polymerization deprotection restores diol-binding capacity for triggered release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.